formic acid;N,N,N',N'-tetramethylethane-1,2-diamine
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Overview
Description
- It is derived from ethylenediamine by replacing the four amine hydrogens with four methyl groups.
- TMEDA serves as an excellent donor of methylene and formyl groups under base switching.
- As a ligand, it forms stable complexes with various metal halides, such as zinc chloride and copper(I) iodide, which are soluble in organic solvents.
TMEDA: is a colorless liquid organic base with a fishy odor.
Preparation Methods
Synthetic Routes: TMEDA can be synthesized by reacting ethylenediamine with dimethyl sulfate or methyl iodide.
Reaction Conditions: The reaction typically occurs at room temperature.
Industrial Production: TMEDA is industrially produced through the alkylation of ethylenediamine with methyl halides.
Chemical Reactions Analysis
Reactions: TMEDA undergoes various reactions, including coordination with metal ions and acting as a bidentate ligand.
Common Reagents and Conditions: TMEDA is commonly used in conjunction with n-butyllithium for metallation reactions.
Major Products: TMEDA facilitates the formation of organolithium complexes and anionic organometallic complexes.
Scientific Research Applications
Chemistry: TMEDA is crucial in transition-metal-catalyzed reactions due to its unique properties.
Biology: It has applications in synthetic chemistry and bioinorganic studies.
Medicine: TMEDA’s role in drug discovery and coordination chemistry is significant.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
- TMEDA’s effects stem from its coordination with metal ions, influencing reaction pathways.
- It enhances reactivity in organolithium chemistry and facilitates charge transfer processes.
Comparison with Similar Compounds
Similar Compounds: Other related compounds include , , and .
Properties
CAS No. |
128023-58-5 |
---|---|
Molecular Formula |
C6H16N2.2CH2O2 C8H20N2O4 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
formic acid;N,N,N',N'-tetramethylethane-1,2-diamine |
InChI |
InChI=1S/C6H16N2.2CH2O2/c1-7(2)5-6-8(3)4;2*2-1-3/h5-6H2,1-4H3;2*1H,(H,2,3) |
InChI Key |
ILPMVMXIMKESDW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C.C(=O)O.C(=O)O |
Origin of Product |
United States |
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